![molecular formula C12H22N2O4 B2585183 1-[(4-hydroxyoxan-4-yl)méthyl]-3-[(oxolan-2-yl)méthyl]urée CAS No. 2034481-35-9](/img/structure/B2585183.png)
1-[(4-hydroxyoxan-4-yl)méthyl]-3-[(oxolan-2-yl)méthyl]urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.318. The purity is usually 95%.
BenchChem offers high-quality 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antivirales
Ce composé a montré un potentiel en thérapie antivirale. Des dérivés d’indole, qui partagent des similitudes structurales avec notre composé d’intérêt, ont été rapportés pour présenter une activité inhibitrice contre le virus de la grippe A et d’autres virus . La présence du groupe hydroxyméthyle pourrait potentiellement être modifiée pour améliorer l’affinité du composé aux protéines virales, augmentant ainsi son efficacité en tant qu’agent antiviral.
Applications anti-inflammatoires
Le squelette structural du composé suggère qu’il pourrait être utile dans les traitements anti-inflammatoires. Les dérivés d’indole sont connus pour posséder des propriétés anti-inflammatoires , et la modification des groupes hydroxyoxane et oxolane pourrait conduire à de nouveaux dérivés avec une activité accrue dans ce domaine.
Applications anticancéreuses
Des composés avec une structure de base d’indole similaire ont été utilisés dans le développement de médicaments anticancéreux . La capacité du composé à se lier avec une forte affinité à plusieurs récepteurs pourrait être exploitée pour cibler des cellules cancéreuses spécifiques, ce qui en fait un candidat précieux pour des recherches supplémentaires en oncologie.
Applications antimicrobiennes
Les dérivés d’indole ont démontré une activité antimicrobienne, suggérant que notre composé pourrait également servir de squelette pour développer de nouveaux agents antimicrobiens . La flexibilité des cycles tétrahydrofurane et tétrahydropyranne pourrait permettre des modifications structurelles pour cibler un large spectre de pathogènes microbiens.
Applications antidiabétiques
La structure du composé ressemble à celle de molécules qui ont montré une activité antidiabétique. En interagissant avec des voies biologiques liées à la production d’insuline et au métabolisme du glucose, des dérivés de ce composé pourraient être synthétisés pour aider à la gestion du diabète .
Applications antimalariques
Des composés à base d’indole ont été utilisés dans le traitement du paludisme, et le composé en question pourrait être modifié pour améliorer ses propriétés antimalariques . La recherche sur son efficacité contre l’espèce Plasmodium pourrait contribuer à la lutte contre cette maladie mortelle.
Applications neuroprotectrices
Compte tenu du potentiel neuroactif des dérivés d’indole, il est possible que ce composé puisse être développé en un agent neuroprotecteur. Il pourrait être étudié pour sa capacité à protéger les cellules neuronales des dommages ou de la dégénérescence, ce qui est particulièrement pertinent dans des conditions telles que la maladie d’Alzheimer et la maladie de Parkinson .
Propriétés
IUPAC Name |
1-[(4-hydroxyoxan-4-yl)methyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c15-11(13-8-10-2-1-5-18-10)14-9-12(16)3-6-17-7-4-12/h10,16H,1-9H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHSYXHETPBDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
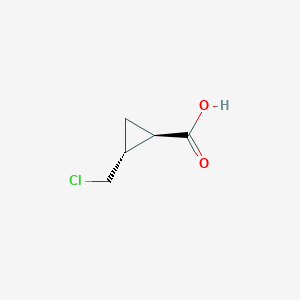
![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2585105.png)

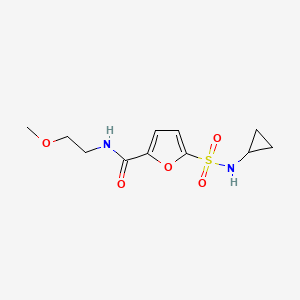
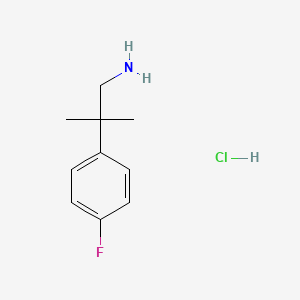
![2-(2,4-dichlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2585111.png)
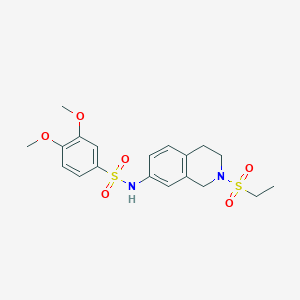
![N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE](/img/structure/B2585113.png)
![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2585114.png)
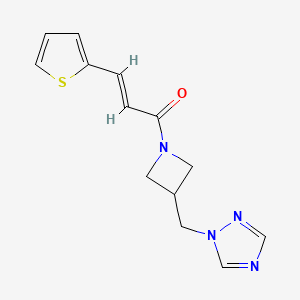
![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585118.png)
![N-(3-bromophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2585120.png)
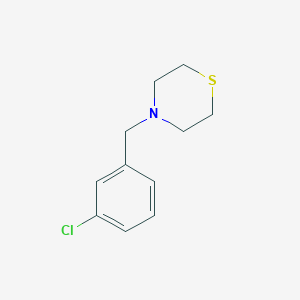
![(2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B2585122.png)
